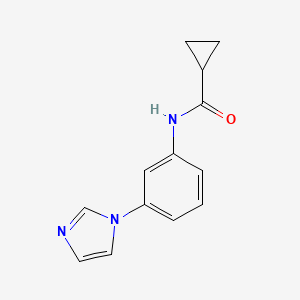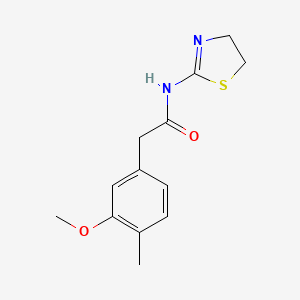
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research.
Mecanismo De Acción
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide works by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. By inhibiting NF-κB, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide can decrease inflammation and inhibit the growth and survival of cancer cells. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can decrease the production of pro-inflammatory cytokines and chemokines, inhibit the growth and survival of cancer cells, and protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide is its potential therapeutic effects in various diseases, making it a promising candidate for further research. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide is relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation is that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide can be unstable and prone to degradation, requiring careful storage and handling.
Direcciones Futuras
For research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide could include further studies on its potential therapeutic effects in various diseases, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing more stable and effective analogues of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide for use in clinical trials.
Métodos De Síntesis
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals, including 3-methoxy-4-methylbenzaldehyde, thiosemicarbazide, and acetic anhydride. The final product is obtained through purification and isolation techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and neurological disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. It has also been studied for its neuroprotective effects in diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-3-4-10(7-11(9)17-2)8-12(16)15-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCIIKLLTYEXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NCCS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

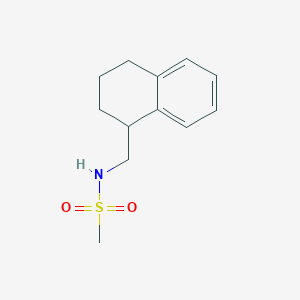

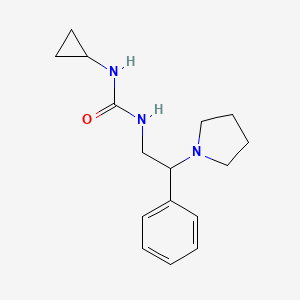
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

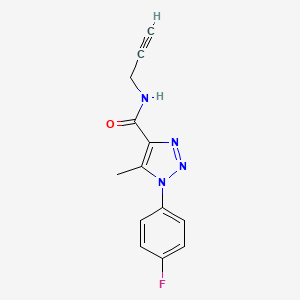
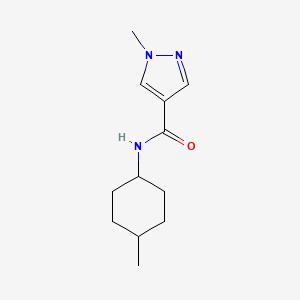
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
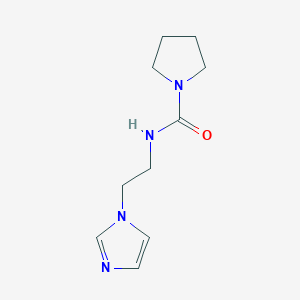
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
